molecular formula C22H25N5O3 B11332017 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide

Cat. No.: B11332017
M. Wt: 407.5 g/mol
InChI Key: PRWQTNGSVBEJON-UHFFFAOYSA-N
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Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide is a complex organic compound with a molecular formula of C21H24N6O3. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a pyrimidine ring substituted with dimethylamino and methyl groups, connected to a phenyl ring, which is further linked to a dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-dimethylpyrimidine with dimethylamine under controlled conditions.

    Coupling Reaction: The synthesized pyrimidine derivative is then coupled with 4-aminophenyl-3,4-dimethoxybenzamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the dimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H25N5O3/c1-14-23-20(13-21(24-14)27(2)3)25-16-7-9-17(10-8-16)26-22(28)15-6-11-18(29-4)19(12-15)30-5/h6-13H,1-5H3,(H,26,28)(H,23,24,25)

InChI Key

PRWQTNGSVBEJON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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